4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1706463-08-2
VCID: VC2952777
InChI: InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2
SMILES: C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3
Molecular Formula: C16H23N3O
Molecular Weight: 273.37 g/mol

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

CAS No.: 1706463-08-2

Cat. No.: VC2952777

Molecular Formula: C16H23N3O

Molecular Weight: 273.37 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine - 1706463-08-2

Specification

CAS No. 1706463-08-2
Molecular Formula C16H23N3O
Molecular Weight 273.37 g/mol
IUPAC Name piperidin-1-yl-(4-piperidin-1-ylpyridin-2-yl)methanone
Standard InChI InChI=1S/C16H23N3O/c20-16(19-11-5-2-6-12-19)15-13-14(7-8-17-15)18-9-3-1-4-10-18/h7-8,13H,1-6,9-12H2
Standard InChI Key ZDTXGFPPBUGGGI-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3
Canonical SMILES C1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCCC3

Introduction

Chemical Properties and Structural Analysis

Table 1: Predicted Chemical Properties of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

PropertyValueBasis for Prediction
Molecular FormulaC16H23N3ODerived from structure
Molecular Weight273.38 g/molCalculated from molecular formula
Structural FeaturesPyridine ring with substituents at positions 2 and 4Based on chemical name
Functional GroupsTertiary amines (piperidine rings), amide (carbonyl linkage)Based on structural analysis
Physical StateLikely solid at room temperatureCommon for similar heterocyclic compounds
SolubilityProbably soluble in organic solvents; limited water solubilityBased on polarity considerations

The presence of the carbonyl group introduces a polar component to the molecule, while the nitrogen atoms in both the pyridine and piperidine rings contribute to the compound's basicity. These structural elements would play crucial roles in determining the compound's reactivity patterns, stability characteristics, and potential interactions with biological systems. The amide functionality particularly represents a potential pharmacophore, as amide bonds are prevalent in numerous bioactive compounds and can participate in hydrogen bonding with biological targets.

Related Compounds and Comparative Analysis

Several structurally related compounds appear in the search results, allowing for comparative analysis with 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine. These comparisons provide context for understanding the potential properties and applications of our target compound.

Table 2: Comparison of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencesSource
4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridineC16H23N3O273.38 (predicted)Reference compound-
2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochlorideC16H25Cl2N3O346.3Different substitution pattern (positions 2,5 vs 2,4); salt form
2-CHLORO-4-((PIPERIDIN-1-YL)METHYL)PYRIDINEC11H15ClN2210.7Contains chloro group; methylene linker; single piperidine
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochlorideC14H21ClN4O284.78Contains pyrazolo[4,3-c]pyridine core instead of pyridine

The 2-Piperidin-4-yl-5-(piperidin-1-ylcarbonyl)pyridine dihydrochloride compound shows the closest structural similarity, featuring the same pyridine core with piperidine-related substituents, though in different positions. This compound is primarily used in research settings as a precursor or intermediate in the synthesis of more complex molecules, with applications in pharmacology, biochemistry, and medicinal chemistry research.

Structural Element Significance

The pyridine ring serves as a common scaffold in numerous pharmaceutical compounds, providing rigidity, aromaticity, and a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions. The piperidine moieties contribute additional basic nitrogen atoms and conformational flexibility, which can influence binding to biological targets. The carbonyl group in the piperidin-1-ylcarbonyl functionality introduces a hydrogen bond acceptor site and affects the electronic properties of the attached aromatic ring .

ApproachKey ReagentsReaction ConditionsPotential AdvantagesBased on Information From
Amide Bond FormationThionyl chloride, piperidineConversion of carboxylic acid to acid chloride, followed by amidationWell-established methodology for amide synthesis
Grignard MethodologyIsopropylmagnesium chloride/lithium chlorideAmbient temperature (18-25°C)Avoids need for cryogenic equipment
Sequential FunctionalizationHalopyridine derivatives, piperidineNucleophilic aromatic substitution and/or coupling reactionsAllows for regioselective introduction of substituents ,

The search results describe specific synthetic methodologies that could be adapted for the synthesis of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine. For example, the use of thionyl chloride and amine reagents for amide bond formation is mentioned in the context of related compounds . Similarly, Grignard reagents, specifically "Turbo Grignard" (isopropylmagnesium chloride/lithium chloride), have been employed in the synthesis of carbonyl-containing pyridine derivatives .

The advantages of using Grignard methodology at ambient temperature (approximately 18-25°C) are highlighted, noting that this approach "circumvents the need for specialized cryogenic equipment required for the use of lithium reagents" . This consideration would be relevant for large-scale synthesis or commercial production of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine.

Analytical Characterization Methods

For the comprehensive characterization of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine, several analytical techniques would be essential. These methods would provide complementary information about the compound's structure, purity, and physical properties.

Table 4: Analytical Methods for Characterization of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

Analytical TechniqueExpected Key FeaturesApplicationInformation Source
¹H NMR SpectroscopySignals for pyridine protons (aromatic region); signals for piperidine protons (aliphatic region)Structure confirmation; purity assessmentStandard analytical practice
¹³C NMR SpectroscopyCarbonyl carbon signal (~170 ppm); pyridine carbon signals (120-160 ppm); piperidine carbon signals (25-50 ppm)Carbon framework confirmationStandard analytical practice
Infrared SpectroscopyC=O stretching band (~1650 cm⁻¹); C-N stretching bands; aromatic C=C and C=N stretching bandsFunctional group confirmationStandard analytical practice
Mass SpectrometryMolecular ion peak (m/z 273); fragmentation pattern including piperidine and pyridine fragmentsMolecular weight confirmation; structural informationStandard analytical practice
X-ray CrystallographyThree-dimensional structure; bond lengths; bond angles; packing arrangementDefinitive structural confirmationStandard analytical practice for crystalline compounds

These analytical methods would generate a comprehensive profile of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine, providing definitive structural confirmation and detailed characterization. The spectroscopic data would serve as reference standards for identification and quality control purposes in future research involving this compound.

Spectroscopic Profile Interpretation

In the ¹H NMR spectrum, the pyridine protons would appear in the aromatic region (δ 6.5-8.5 ppm), with specific chemical shifts and coupling patterns determined by the substitution pattern. The piperidine protons would generate more complex signals in the aliphatic region (δ 1.5-4.0 ppm), with protons adjacent to the nitrogen atoms appearing more downfield than those in the methylene groups further from the nitrogen.

The ¹³C NMR spectrum would feature the carbonyl carbon at approximately δ 170 ppm, providing a distinctive marker for the amide functionality. The pyridine carbons would appear in the range of δ 120-160 ppm, with the carbon bearing the piperidin-1-yl group showing a characteristic shift due to the electron-donating effect of the nitrogen substituent.

Research AreaPotential ApplicationRationaleInformation Source
Medicinal ChemistryIntermediate in drug synthesisPyridine derivatives are common in pharmaceutical compounds
Synthetic ChemistryBuilding block for complex moleculesFunctionalized pyridines serve as versatile scaffolds
Structure-Activity Relationship StudiesComparative analysis with structural analogsUnderstanding the effect of substitution patterns on biological activity
Coordination ChemistryLigand for metal complexesNitrogen atoms can coordinate to metal centersGeneral chemical knowledge
Chemical BiologyProbe for biological systemsHeterocyclic compounds often interact with biological targetsGeneral chemical knowledge

The search results indicate that related compounds are "primarily used in research settings, often as a precursor or intermediate in the synthesis of more complex molecules. Its applications might include studies related to pharmacology, biochemistry, or medicinal chemistry, where compounds with similar structures are investigated for their biological activities".

Pharmaceutical Relevance

The presence of both pyridine and piperidine moieties in 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine is particularly significant from a pharmaceutical perspective. Pyridine-based structures appear in numerous pharmaceutical agents across diverse therapeutic areas, including antimicrobials, anti-inflammatory agents, and central nervous system drugs. Similarly, piperidine is a privileged structure in medicinal chemistry, appearing in compounds with analgesic, antipsychotic, and antihistamine properties.

The specific arrangement of these structural elements in 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine could potentially confer interesting biological activities, making it a worthy candidate for pharmacological screening and medicinal chemistry research.

Predicted Physicochemical and Pharmacological Properties

Based on its structure and comparison with related compounds, several physicochemical and pharmacological properties can be predicted for 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine.

Table 6: Predicted Physicochemical and Pharmacological Properties of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine

Property CategorySpecific PropertyPredicted Value/CharacteristicBasis for Prediction
Physical PropertiesPhysical StateSolid at room temperatureCommon for similar heterocyclic compounds
Solubility ProfileSoluble in organic solvents; limited water solubilityBased on structural features
LogPApproximately 2-3Estimated from structural components
Pharmacokinetic PropertiesBlood-Brain Barrier PermeabilityPotentially moderateBased on molecular weight and predicted LogP
Oral BioavailabilityVariable, dependent on metabolic stabilityGeneral consideration for similar compounds
Pharmacodynamic PropertiesPotential Biological TargetsReceptors, enzymes, or ion channels that interact with heterocyclic compoundsBased on structural similarity to bioactive compounds
StabilityChemical StabilityLikely stable under standard conditionsBased on structural features
Thermal StabilityProbable decomposition above 200°CTypical for similar organic compounds

These predicted properties provide a starting point for understanding the potential behavior of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine in various research contexts. The moderate lipophilicity (predicted LogP of 2-3) suggests a balance between aqueous solubility and membrane permeability, which could be favorable for drug-like properties.

Structure-Property Relationships

The predicted properties of 4-Piperidin-1-yl-2-(piperidin-1-ylcarbonyl)pyridine would be influenced by several structural features:

These structure-property relationships would be crucial for understanding the compound's behavior in biological systems and its potential utility in medicinal chemistry research.

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